molecular formula C13H17NO B3339032 2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine CAS No. 468104-18-9

2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine

Cat. No. B3339032
CAS RN: 468104-18-9
M. Wt: 203.28 g/mol
InChI Key: MWEUQVRSDPFXDI-YRNVUSSQSA-N
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Description

2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It has a molecular formula of C13H17NO and a molecular weight of 203.28 .


Synthesis Analysis

This compound is an intermediate for the synthesis of 3,4-Dihydroagomelatine (D448255), which is an impurity of Agomelatine (A430000) . Agomelatine is a melatoninergic agonist and selective antagonist of 5-HT2C receptors .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine . The InChI key is FEZNCCWLSSNPLW-UHFFFAOYSA-N . The canonical SMILES structure is COC1=CC2=C (CCC=C2CCN)C=C1 .


Physical And Chemical Properties Analysis

The boiling point of this compound is 336.7±42.0 °C at 760 mmHg . It has a density of 1.1±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it is known that it is an impurity of Agomelatine . Agomelatine, the parent compound, is a melatoninergic agonist and selective antagonist of 5-HT2C receptors .

properties

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-7,9H,2-4,8,14H2,1H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEUQVRSDPFXDI-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=CCN)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\CN)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2h)-ylidene)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine
Reactant of Route 2
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine
Reactant of Route 3
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine
Reactant of Route 4
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine
Reactant of Route 5
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine
Reactant of Route 6
2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine

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